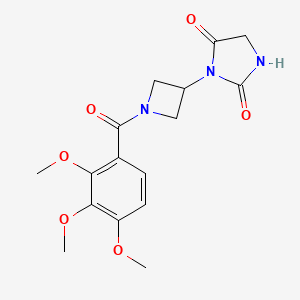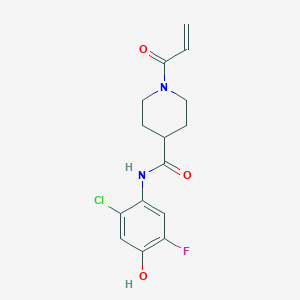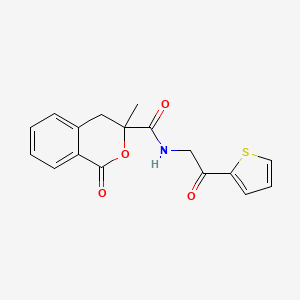
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione, also known as BCQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has been shown to exhibit promising anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has been suggested that 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione is believed to act by binding to the DNA molecule and preventing the activity of topoisomerase II, which results in the accumulation of DNA damage and cell death. This mechanism of action is similar to that of other topoisomerase II inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects:
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has been shown to induce DNA damage and cell death in cancer cells, but it has also been reported to have some toxic effects on normal cells. In particular, 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has been shown to cause oxidative stress and mitochondrial dysfunction in normal cells, which may limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has several advantages for laboratory experiments, including its high potency against cancer cells and its ability to induce apoptosis. However, its toxicity towards normal cells and its limited solubility in water may pose some challenges for its use in vivo.
Zukünftige Richtungen
Future research on 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione could focus on improving its solubility and reducing its toxicity towards normal cells. Additionally, further studies could investigate the potential of 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione as a combination therapy with other anticancer agents, as well as its potential applications in other disease areas, such as infectious diseases and neurodegenerative disorders. Finally, more research could be conducted to explore the pharmacokinetics and pharmacodynamics of 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione, as well as its mechanism of action at the molecular level.
Synthesemethoden
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione can be synthesized using a multistep process that involves the condensation of 2-aminobenzophenone with 2-chloroacetyl chloride, followed by the reaction with aniline and subsequent cyclization of the resulting intermediate. The final product is obtained after purification and characterization using various analytical techniques.
Eigenschaften
IUPAC Name |
(3R)-3-benzyl-3-chloro-1-phenylquinoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO2/c23-22(15-16-9-3-1-4-10-16)20(25)18-13-7-8-14-19(18)24(21(22)26)17-11-5-2-6-12-17/h1-14H,15H2/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWGZQSAWNEBF-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@]2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932352 | |
| Record name | 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144603-31-6 | |
| Record name | 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2594061.png)

![1-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594063.png)
![5-[(2-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2594064.png)

![2-Chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide](/img/structure/B2594066.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594072.png)
![2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2594074.png)
![N-(2-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2594075.png)

![(2Z)-N-(2,3-dimethylphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2594078.png)
![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2594079.png)

